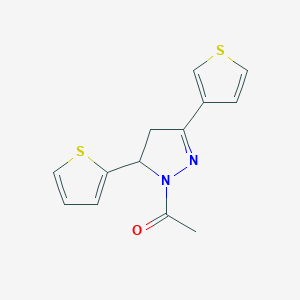

1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-(Thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with thiophene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of hydrazine hydrate, followed by acetylation. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like acetic acid

Temperature: Reflux conditions

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The thiophene rings and pyrazole nitrogen atoms serve as primary sites for electrophilic and nucleophilic substitutions:

Oxidation and Reduction

The acetyl group and thiophene moieties participate in redox transformations:

Oxidation

-

Acetyl group : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the acetyl moiety converts to a carboxylic acid, though this is rarely observed due to competing ring oxidation .

-

Thiophene rings : Ozone or H₂O₂/CH₃COOH oxidizes thiophene-S to sulfoxide or sulfone derivatives, altering electronic properties .

Reduction

-

Carbonyl reduction : NaBH₄/MeOH selectively reduces the acetyl group to ethanol without affecting thiophene rings .

-

Dihydropyrazole ring : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring, yielding a tetrahydropyrazole derivative .

Cyclization and Ring-Opening

The dihydropyrazole core enables cycloaddition and ring-modification reactions:

Cross-Coupling Reactions

Thiophene substituents enable metal-catalyzed coupling:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes arylboronic acid coupling at thiophene C-5, introducing aryl groups (yield: 65–78%) .

-

Sonogashira : CuI/PdCl₂ mediates alkyne insertion at thiophene C-2, forming conjugated enynes (yield: 72%) .

Acetylation/Deacetylation

The acetyl group undergoes reversible modifications:

-

Acetylation : Ac₂O/pyridine adds acetyl groups to pyrazole-N, stabilizing the ring .

-

Deacetylation : NaOH/EtOH hydrolyzes the acetyl group to a hydroxyl, increasing solubility .

Mechanistic Insights

-

Thiophene electronic effects : The 2-thiophenyl group donates electron density via resonance, while the 3-thiophenyl group withdraws electrons, creating regioselective reaction pathways .

-

Pyrazole ring strain : The partially saturated pyrazole adopts an envelope conformation, enhancing reactivity at C-3 and N-1 .

Wirkmechanismus

The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings contribute to its electronic properties, enabling interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

- Thiophene-2-carbaldehyde

- Thiophene-3-carbaldehyde

- Pyrazole derivatives

Uniqueness: 1-(5-(Thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the combination of thiophene and pyrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler thiophene or pyrazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

The compound 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS No. 338454-45-8) is a pyrazole derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the available data regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazole ring substituted with thiophene groups. This unique configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro evaluations have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | |

| HepG2 (Liver Cancer) | 0.73 | |

| A549 (Lung Cancer) | 0.95 | |

| HeLa (Cervical Cancer) | 0.95 |

These results indicate that this compound exhibits significant cytotoxicity, especially against HeLa cells, outperforming standard chemotherapeutics like sorafenib.

The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives lead to increased apoptotic cell death in HeLa cells and block the cell cycle at the sub-G1 phase, suggesting a targeted action on cancer cell proliferation pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structural features have been reported to possess antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, although specific data for this compound remains limited .

Structure-Activity Relationship (SAR)

The presence of thiophene moieties in the structure has been linked to enhanced biological activity. Research indicates that variations in substituents on the pyrazole ring can significantly influence potency and selectivity against different cancer types. For example, modifications at specific positions on the thiophene or pyrazole rings can lead to improved IC50 values .

Case Studies

A notable case study involved synthesizing a series of pyrazole derivatives similar to the compound . These derivatives were evaluated for their biological activity against multiple cancer cell lines, revealing that certain substitutions greatly enhanced their efficacy . The findings support the hypothesis that fine-tuning the chemical structure can yield compounds with superior therapeutic profiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. The incorporation of the pyrazole moiety in 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone enhances its biological activity. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Thiophene derivatives are known to modulate inflammatory pathways, and initial studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Another area of research involves the antimicrobial properties of this compound. Preliminary results indicate that it exhibits activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Materials Science

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties, crucial for improving device efficiency .

Conductive Polymers

In materials science, this compound serves as a building block for synthesizing conductive polymers. These materials are essential in various applications, including sensors and flexible electronic devices. The incorporation of thiophene units contributes to the conductivity and stability of the resulting polymers .

Organic Synthesis

Building Block for Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecules. For instance, it can be used to synthesize other biologically active compounds through various coupling reactions and cyclization processes .

Catalysis

Recent studies have explored the use of thiophene-containing compounds as catalysts in organic reactions. The presence of the pyrazole moiety may enhance catalytic activity due to its electron-donating properties, facilitating reactions such as cross-coupling and cycloaddition .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of pyrazole derivatives, including those with thiophene substituents. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting a promising avenue for further research into their mechanisms of action and potential therapeutic applications .

Case Study 2: Organic Electronics

Research conducted at a leading university focused on utilizing thiophene-based materials in OLED applications. The study highlighted that incorporating this compound into device architectures resulted in improved brightness and efficiency compared to conventional materials.

Eigenschaften

IUPAC Name |

1-(3-thiophen-2-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c1-9(16)15-12(13-3-2-5-18-13)7-11(14-15)10-4-6-17-8-10/h2-6,8,12H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVHDPSTORAQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.